molecular formula C14H19FN2O B1402036 3-Fluoro-2-(4-(dimethylamino)-piperidin-1-yl)benzaldehyde CAS No. 1707580-93-5

3-Fluoro-2-(4-(dimethylamino)-piperidin-1-yl)benzaldehyde

Cat. No. B1402036
M. Wt: 250.31 g/mol
InChI Key: TUEPZILHCUSRLP-UHFFFAOYSA-N
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Description

This compound is a derivative of benzaldehyde, which is a simple aromatic aldehyde and one of the most common building blocks in organic synthesis . The presence of the fluoro and dimethylamino groups suggest that it may have unique reactivity compared to benzaldehyde .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through substitution reactions .


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques such as FTIR, NMR, and MS . These techniques can provide information about the functional groups present in the molecule and their arrangement .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of a fluoro group can increase the compound’s stability and polarity .

Safety And Hazards

Safety data sheets (SDS) provide information about the hazards of a chemical. The SDS for a similar compound, 3-(Trifluoromethyl)benzylamine, indicates that it is a combustible liquid that can cause severe skin burns and eye damage .

properties

IUPAC Name

2-[4-(dimethylamino)piperidin-1-yl]-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O/c1-16(2)12-6-8-17(9-7-12)14-11(10-18)4-3-5-13(14)15/h3-5,10,12H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEPZILHCUSRLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=C(C=CC=C2F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101190027
Record name Benzaldehyde, 2-[4-(dimethylamino)-1-piperidinyl]-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101190027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-(4-(dimethylamino)-piperidin-1-yl)benzaldehyde

CAS RN

1707580-93-5
Record name Benzaldehyde, 2-[4-(dimethylamino)-1-piperidinyl]-3-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707580-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2-[4-(dimethylamino)-1-piperidinyl]-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101190027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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